

# Spectroscopic and Synthetic Profile of Benzhydrylsulfanylbenezene: A Technical Guide

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## Compound of Interest

Compound Name: Benzhydrylsulfanylbenezene

Cat. No.: B15481117

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This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for **Benzhydrylsulfanylbenezene**, also known as benzhydryl phenyl sulfide. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted data obtained from computational models. These predictions offer valuable insights for the characterization and identification of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Benzhydrylsulfanylbenezene**.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
7.20 - 7.45	Multiplet	10	Aromatic Protons (2 x $\text{C}_6\text{H}_5$ )
5.60	Singlet	1	Methine Proton (-CH)

Predicted using computational models. Solvent:  $\text{CDCl}_3$ .

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
140.0	Quaternary Aromatic Carbon (C-S)
135.0	Quaternary Aromatic Carbon (C-CH)
129.0	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
55.0	Methine Carbon (-CH)

Predicted using computational models. Solvent:  $\text{CDCl}_3$ .

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3050 - 3020	Medium	C-H stretch (Aromatic)
2920	Weak	C-H stretch (Methine)
1595, 1490, 1450	Medium-Strong	C=C stretch (Aromatic ring)
740, 690	Strong	C-H out-of-plane bend (Monosubstituted benzene)
1090	Medium	C-S stretch

Predicted using computational models.

## Mass Spectrometry (MS)

For the mass spectrum of **Benzhydrylsulfanylbenezene** ( $\text{C}_{19}\text{H}_{16}\text{S}$ ), the expected molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z = 276.10$ . A prominent fragment would likely be the benzhydryl cation ( $[\text{C}_{13}\text{H}_{11}]^+$ ) at  $m/z = 167.09$ , resulting from the cleavage of the C-S bond.

## Experimental Protocols

The following section details a representative synthetic procedure for **Benzhydrylsulfanylbenezene** and the general protocols for acquiring the spectroscopic data.

## Synthesis of Benzhydrylsulfanylbenezene

This synthesis is adapted from procedures for analogous diphenylmethyl sulfides.

Materials:

- Diphenylmethanol (Benzhydrol)
- Thiophenol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid
- Sodium Bicarbonate solution (saturated)
- Anhydrous Magnesium Sulfate
- Dichloromethane
- Hexane

Procedure:

- In a round-bottom flask, dissolve diphenylmethanol (1 equivalent) in glacial acetic acid.
- Add thiophenol (1.1 equivalents) to the solution and stir.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **Benzhydrylsulfanylbenezene** as a solid.

## Spectroscopic Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The purified sample of **Benzhydrylsulfanylbenezene** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data is processed using standard NMR software.

### Infrared (IR) Spectroscopy:

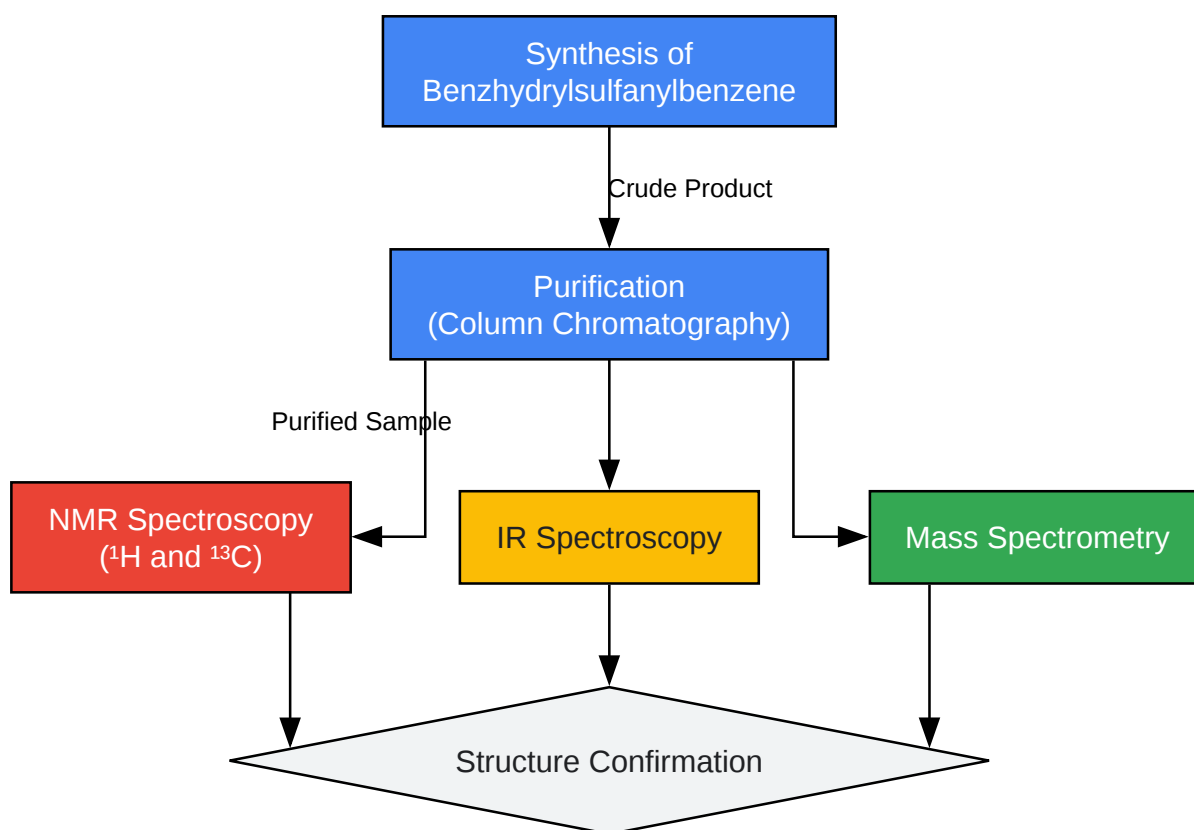
- IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a KBr pellet of the sample can be prepared.
- The spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) source.
- The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- The ionization energy is typically set to 70 eV.
- The mass-to-charge ratio ( $m/z$ ) of the resulting ions is recorded.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **Benzhydrylsulfanylbenezene**.



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